N-(1-Deoxy-1-fructosyl)methionine N-(1-Deoxy-1-fructosyl)methionine N-(1-Deoxy-1-fructosyl)methionine belongs to the class of organic compounds known as methionine and derivatives. Methionine and derivatives are compounds containing methionine or a derivative thereof resulting from reaction of methionine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-(1-Deoxy-1-fructosyl)methionine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 20638-92-0
VCID: VC21195036
InChI: InChI=1S/C11H21NO7S/c1-20-3-2-6(11(18)19)12-4-7(14)9(16)10(17)8(15)5-13/h6,8-10,12-13,15-17H,2-5H2,1H3,(H,18,19)/t6-,8+,9+,10+/m0/s1
SMILES: CSCCC(C(=O)O)NCC1(C(C(C(O1)CO)O)O)O
Molecular Formula: C11H21NO7S
Molecular Weight: 311.35 g/mol

N-(1-Deoxy-1-fructosyl)methionine

CAS No.: 20638-92-0

Cat. No.: VC21195036

Molecular Formula: C11H21NO7S

Molecular Weight: 311.35 g/mol

Purity: 85% min.

* For research use only. Not for human or veterinary use.

N-(1-Deoxy-1-fructosyl)methionine - 20638-92-0

Specification

Description N-(1-Deoxy-1-fructosyl)methionine belongs to the class of organic compounds known as methionine and derivatives. Methionine and derivatives are compounds containing methionine or a derivative thereof resulting from reaction of methionine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-(1-Deoxy-1-fructosyl)methionine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa).
CAS No. 20638-92-0
Molecular Formula C11H21NO7S
Molecular Weight 311.35 g/mol
IUPAC Name (2S)-4-methylsulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid
Standard InChI InChI=1S/C11H21NO7S/c1-20-3-2-6(11(18)19)12-4-7(14)9(16)10(17)8(15)5-13/h6,8-10,12-13,15-17H,2-5H2,1H3,(H,18,19)/t6-,8+,9+,10+/m0/s1
Standard InChI Key UXCZPSDCDHUREX-JZKKDOLYSA-N
Isomeric SMILES CSCC[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O
SMILES CSCCC(C(=O)O)NCC1(C(C(C(O1)CO)O)O)O
Canonical SMILES CSCCC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O
Melting Point 95°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator